

N,N-Diethyldodecanamide material safety data sheet (MSDS)

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Compound of Interest

Compound Name: *N,N-Diethyldodecanamide*

Cat. No.: *B1294644*

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An In-Depth Technical Guide to the Material Safety Data Sheet for **N,N-Diethyldodecanamide**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of **N,N-Diethyldodecanamide** (CAS No. 3352-87-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows for safety procedures.

Chemical Identification and Physical Properties

N,N-Diethyldodecanamide is a fatty amide used in various laboratory and chemical synthesis applications, including as a pharmaceutical intermediate.^[1]

Property	Value	Remarks
Molecular Formula	C16H33NO	[2][3]
Molecular Weight	255.44 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[1][2][3]
Physical State	Liquid	[2][3]
Odor	No information available	[2]
Boiling Point	166 - 167 °C (330.8 - 332.6 °F)	@ 2 mmHg[2]
Melting Point	3 - 5 °C	[4][5]
Density / Specific Gravity	0.847 g/mL	at 25 °C[1][2]
Flash Point	> 112 °C (> 233.6 °F)	[2]
Refractive Index	1.454 - 1.455	at 20 °C[1][5]
Water Solubility	No information available	[2]
Purity	Min. 98.0% (GC)	[3]

Hazard Identification and Classification

N,N-Diethyldodecanamide is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

- Skin Irritation (Category 2): Causes skin irritation.[6][7]
- Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][7]

The product is not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[2]

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion.

Test	Result	Species
LD50 Oral	> 3200 mg/kg	Rat

Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized experimental protocols. The following sections describe the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which are internationally recognized standards.

Acute Oral Toxicity (LD50)

The reported oral LD50 value for **N,N-Diethyldodecanamide** in rats is > 3200 mg/kg.[2] This value is typically determined using a method like the one described in the now-rescinded OECD Test Guideline 401 or its modern alternatives (OECD 420, 423, 425).

Methodology (Based on OECD Guideline 401 - Traditional Method):

- Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance expected to cause death in 50% of the animals when administered orally.[8]
- Test Animals: Healthy, young adult rodents (commonly rats), all of the same sex (females are often preferred and should be nulliparous and non-pregnant).[8]
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in graduated doses to several groups of animals, with one dose per group.[8]
 - Administration is typically done by gavage.[8]

- Animals are observed for a period of at least 14 days.[8]
- Observations:
 - All signs of toxicity, including tremors, convulsions, salivation, diarrhea, lethargy, and coma, are recorded.[8]
 - The time of death is recorded as precisely as possible.[8]
 - Body weights are recorded before administration, weekly, and at death.[8]
 - At the end of the observation period, surviving animals are euthanized and necropsied along with the animals that died during the test.[8]
- Data Analysis: The LD50 is calculated using a statistical method (e.g., probit analysis).

Modern alternatives like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are now used to reduce the number of animals required and to use non-lethal endpoints where possible.[9]

Acute Dermal Irritation

N,N-Diethyldodecanamide is classified as causing skin irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 404.

Methodology (Based on OECD Guideline 404):

- Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[10]
- Test Animals: Albino rabbits are the preferred species.[11]
- Procedure:
 - A small area of the animal's fur is clipped approximately 24 hours before the test.[12]
 - A dose of 0.5 mL (for liquids) of the test substance is applied to a small patch of skin (approx. 6 cm²).[12][13]

- The patch is applied for a duration of up to 4 hours.[10][13]
- Observations:
 - The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[10]
 - The observation period can extend up to 14 days to assess the reversibility of the effects.[10]
- Scoring: The severity of erythema and edema is graded numerically to calculate an overall skin irritation score.[10] A substance is considered an irritant if the scores exceed a certain threshold and the effects are reversible.[11]

Acute Eye Irritation

N,N-Diethyldodecanamide is classified as causing serious eye irritation.[6] The experimental protocol for this determination is likely based on OECD Test Guideline 405.

Methodology (Based on OECD Guideline 405):

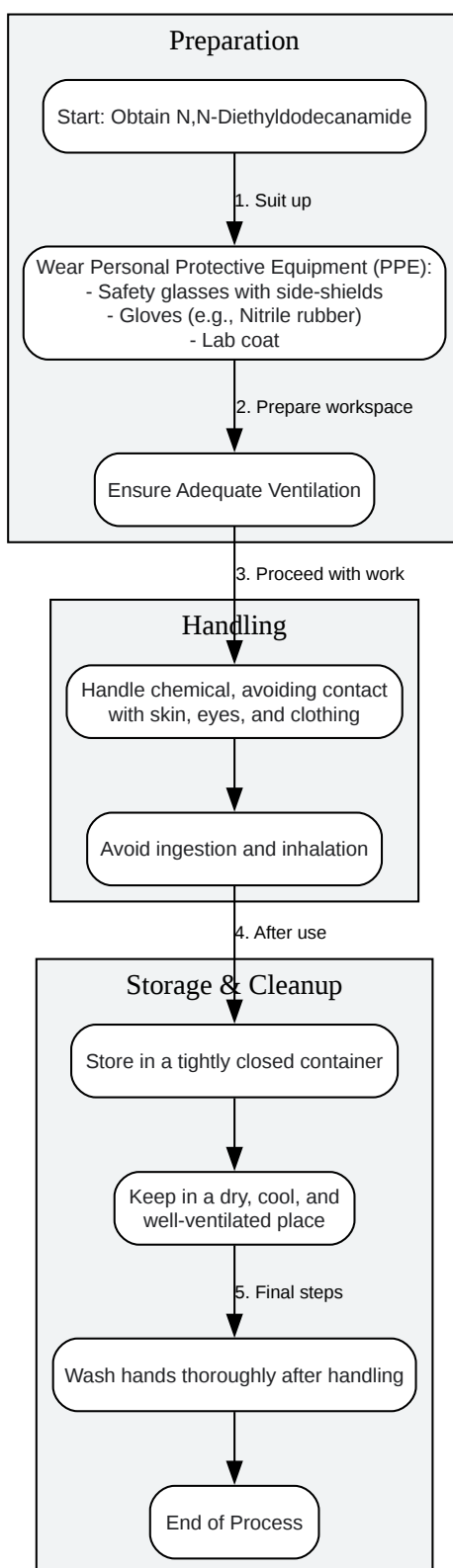
- Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[6][14]
- Test Animals: Healthy, adult albino rabbits are used.[15]
- Procedure:
 - A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal.[16] The untreated eye serves as a control.[6][14]
 - The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[6][14]
- Observations:
 - The eyes are examined at 1, 24, 48, and 72 hours after application.[16]

- Observations may continue for up to 21 days to assess reversibility.[\[6\]](#)[\[14\]](#)
- Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored numerically.[\[6\]](#)[\[14\]](#) A substance is classified as an irritant or corrosive based on the severity and persistence of these scores.[\[6\]](#)[\[14\]](#)

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety in the laboratory. The following diagrams illustrate the recommended workflows for handling and in case of emergencies.

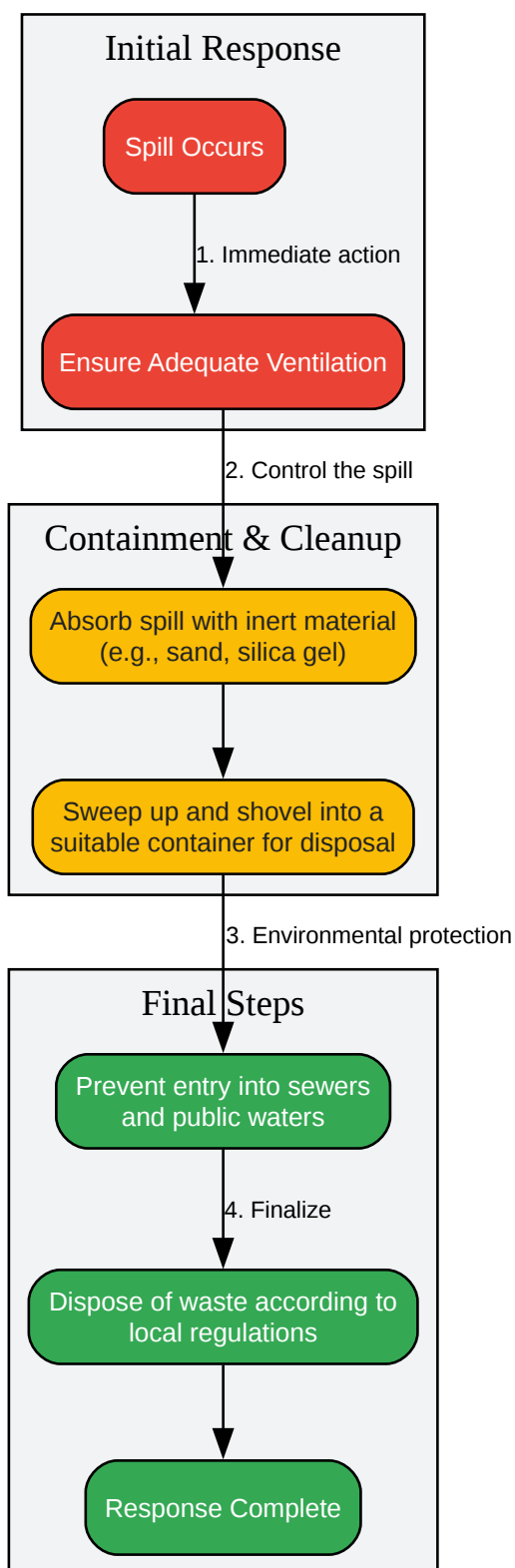
Standard Handling and Storage Workflow

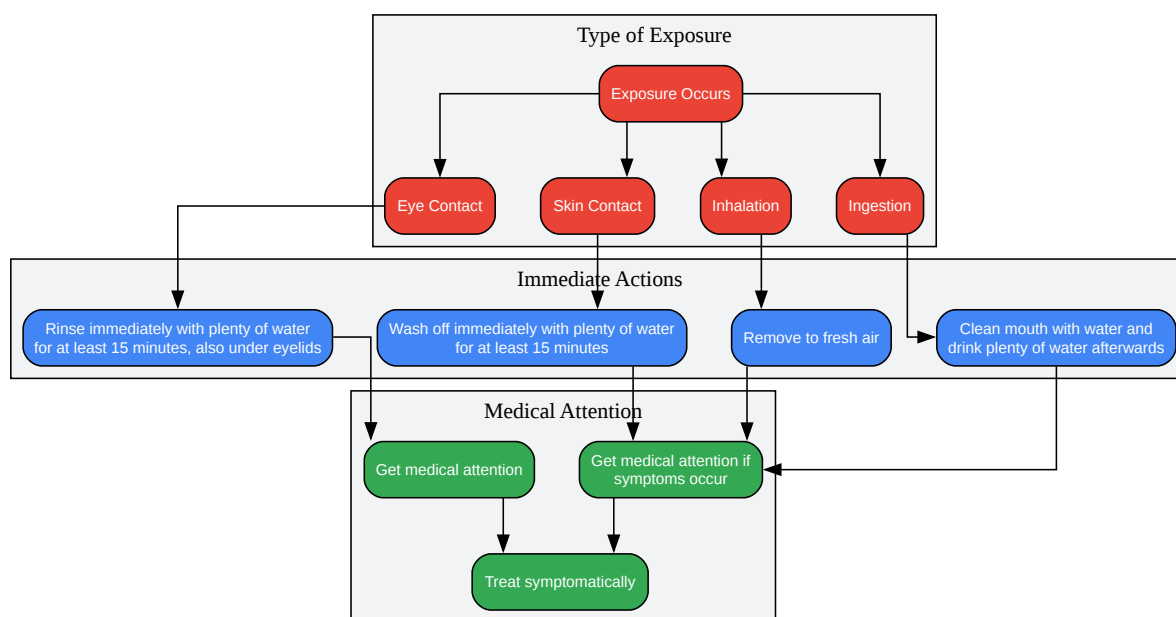


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Caption: Workflow for safe handling and storage of **N,N-Diethyldodecanamide**.

Accidental Release (Spill) Response Workflow





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